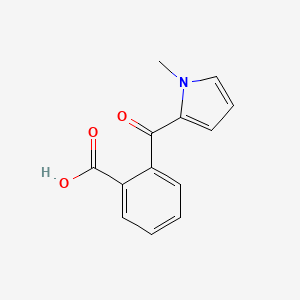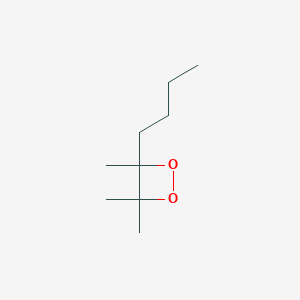
3-Butyl-3,4,4-trimethyl-1,2-dioxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-3,4,4-trimethyl-1,2-dioxetane: is a four-membered ring peroxide compound It is a derivative of 1,2-dioxetane, which is known for its chemiluminescent properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3,4,4-trimethyl-1,2-dioxetane typically involves the photooxygenation of alkenes. For instance, the photooxygenation of this compound can be achieved using singlet oxygen generated from a photosensitizer like Rose Bengal under light irradiation . The reaction conditions often include low temperatures to stabilize the dioxetane intermediate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the challenges associated with its stability and handling. similar compounds are produced using controlled photooxygenation processes in specialized reactors designed to handle reactive oxygen species.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the cleavage of the peroxide bond.
Substitution: Substitution reactions can occur at the butyl or methyl groups, although these are less frequently studied.
Common Reagents and Conditions:
Oxidation: Singlet oxygen, generated from photosensitizers like Rose Bengal, is commonly used.
Reduction: Reducing agents like sodium borohydride can be employed under controlled conditions.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: Acetone and acetaldehyde are major products formed during the decomposition of this compound.
Reduction and Substitution: Specific products depend on the reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane is used in chemiluminescence studies to understand the mechanisms of light emission in organic compounds .
Biology: The compound’s ability to generate singlet oxygen makes it useful in studying oxidative stress and DNA damage in biological systems .
Industry: While industrial applications are limited, the compound’s chemiluminescent properties are of interest for developing new materials and sensors .
Mécanisme D'action
The primary mechanism of action for 3-Butyl-3,4,4-trimethyl-1,2-dioxetane involves the decomposition of the peroxide bond to generate excited-state carbonyl compounds. This decomposition can occur thermally or photochemically, leading to the emission of light (chemiluminescence) . The excited-state carbonyl compounds can interact with various molecular targets, including DNA and proteins, leading to oxidative modifications .
Comparaison Avec Des Composés Similaires
3,3,4,4-Tetramethyl-1,2-dioxetane: Another stable dioxetane derivative known for its chemiluminescent properties.
4-Hydroxymethyl-3,3,4-trimethyl-1,2-dioxetane: A hydroxyl-substituted dioxetane with similar chemiluminescent characteristics.
Uniqueness: 3-Butyl-3,4,4-trimethyl-1,2-dioxetane is unique due to its specific substitution pattern, which can influence its stability and reactivity. The butyl group provides additional steric hindrance, potentially affecting the compound’s decomposition pathway and the nature of the emitted light .
Propriétés
Numéro CAS |
65360-13-6 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
3-butyl-3,4,4-trimethyldioxetane |
InChI |
InChI=1S/C9H18O2/c1-5-6-7-9(4)8(2,3)10-11-9/h5-7H2,1-4H3 |
Clé InChI |
ZIFIUIIBCVDCCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C(OO1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


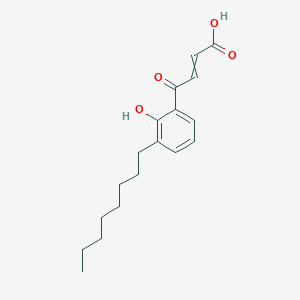
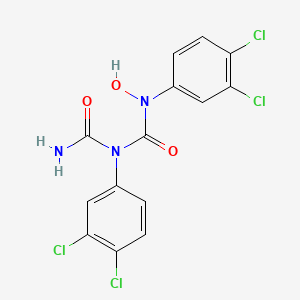
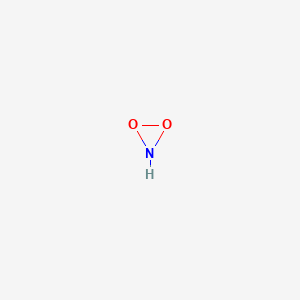

![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
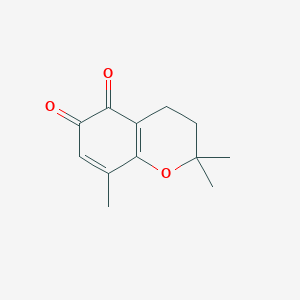
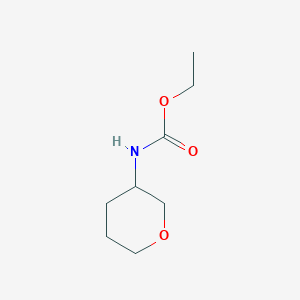
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)

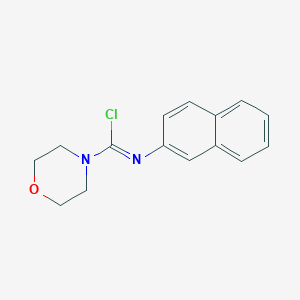
![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)


